molecular formula C15H24N2O4S B501698 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 898654-50-7

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Cat. No.: B501698
CAS No.: 898654-50-7
M. Wt: 328.4g/mol
InChI Key: KFGNRNRHCRWVIL-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the morpholine ring and the sulfonamide group in its structure suggests potential biological activity, making it a compound of interest in various scientific research fields.

Safety and Hazards

The safety and hazards associated with “5-ethyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide” are not specified in the available resources .

Future Directions

The future directions for research or applications of “5-ethyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide” are not detailed in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-ethyl-2-methoxybenzenesulfonyl chloride and 2-(morpholin-4-yl)ethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.

    Procedure: The 5-ethyl-2-methoxybenzenesulfonyl chloride is added dropwise to a solution of 2-(morpholin-4-yl)ethylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to react at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.

Major Products

    Oxidation: 5-ethyl-2-hydroxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide.

    Reduction: this compound amine.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-3-13-4-5-14(20-2)15(12-13)22(18,19)16-6-7-17-8-10-21-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGNRNRHCRWVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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